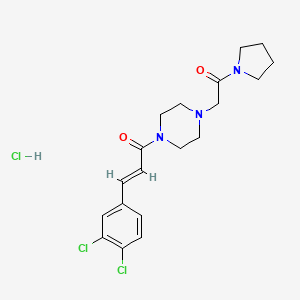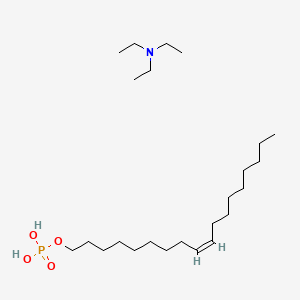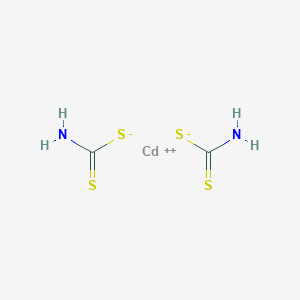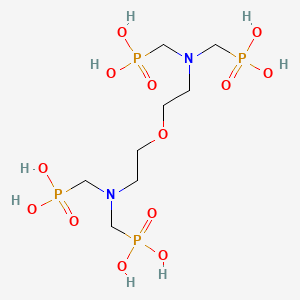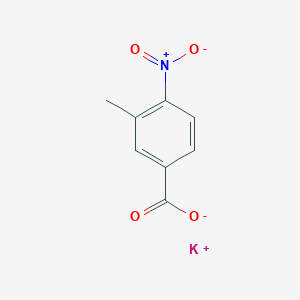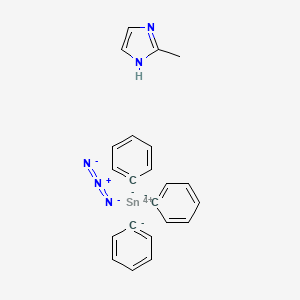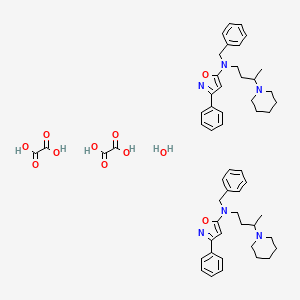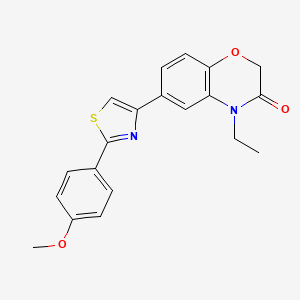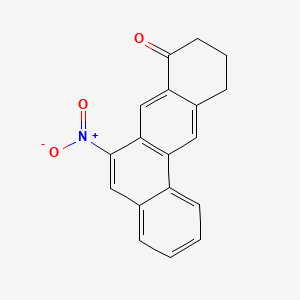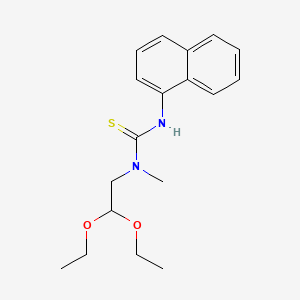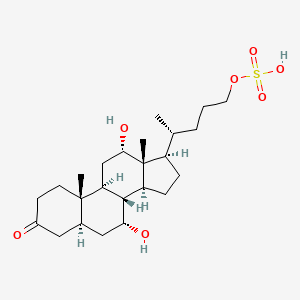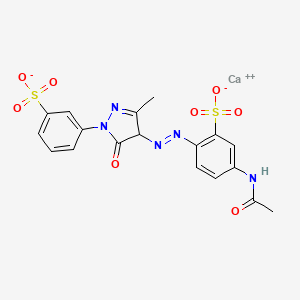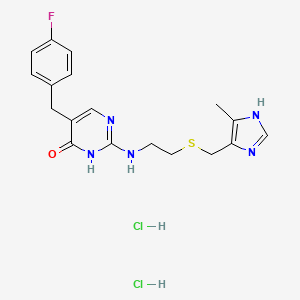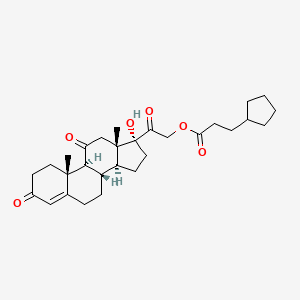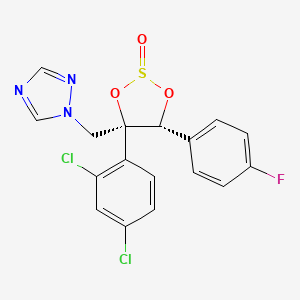
1H-1,2,4-Triazole, 1-((rel-(4S,5R)-4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole, 1-((rel-(4S,5R)-4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl)- is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole, 1-((rel-(4S,5R)-4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl)- typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the dichlorophenyl and fluorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazole, 1-((rel-(4S,5R)-4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the compound, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 1-((rel-(4S,5R)-4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl)- involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives with different substituents. Examples include:
- 1H-1,2,4-Triazole with different phenyl groups.
- Triazole derivatives with various halogen substitutions.
Uniqueness
The uniqueness of 1H-1,2,4-Triazole, 1-((rel-(4S,5R)-4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl)- lies in its specific combination of substituents, which may confer unique chemical and biological properties compared to other triazole derivatives.
Properties
CAS No. |
107741-33-3 |
|---|---|
Molecular Formula |
C17H12Cl2FN3O3S |
Molecular Weight |
428.3 g/mol |
IUPAC Name |
(4S,5R)-4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3,2-dioxathiolane 2-oxide |
InChI |
InChI=1S/C17H12Cl2FN3O3S/c18-12-3-6-14(15(19)7-12)17(8-23-10-21-9-22-23)16(25-27(24)26-17)11-1-4-13(20)5-2-11/h1-7,9-10,16H,8H2/t16-,17-,27?/m1/s1 |
InChI Key |
VCUMMMWADRYJCL-RSCHEWFFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@@](OS(=O)O2)(CN3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl)F |
Canonical SMILES |
C1=CC(=CC=C1C2C(OS(=O)O2)(CN3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


